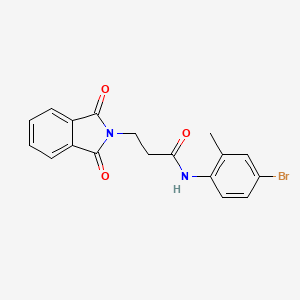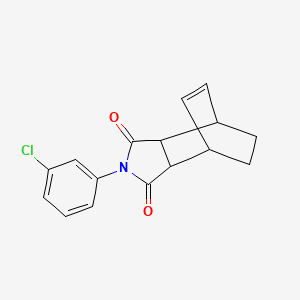![molecular formula C19H13ClN2O5 B11651920 (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11651920.png)
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule characterized by its complex structure, which includes a pyrimidine ring, a benzodioxole moiety, and a chloro-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the pyrimidine core.
Chlorination: The chloro group is introduced through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Final Assembly: The final step involves the formation of the (5Z)-methylidene linkage, which can be achieved through a Wittig reaction or a similar olefination process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the (5Z)-methylidene linkage, potentially yielding dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate.
Biology
The compound’s potential biological activity, particularly its interactions with enzymes and receptors, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent.
Industry
In the materials science field, the compound’s structural properties might be leveraged to create novel materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism by which (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodioxole moiety could facilitate binding to hydrophobic pockets, while the pyrimidine ring might participate in hydrogen bonding or π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the methyl group on the phenyl ring.
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a different position of the methyl group on the phenyl ring.
Uniqueness
The presence of the 3-methylphenyl group in (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione may confer unique steric and electronic properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
Eigenschaften
Molekularformel |
C19H13ClN2O5 |
|---|---|
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H13ClN2O5/c1-10-3-2-4-12(5-10)22-18(24)13(17(23)21-19(22)25)6-11-7-15-16(8-14(11)20)27-9-26-15/h2-8H,9H2,1H3,(H,21,23,25)/b13-6- |
InChI-Schlüssel |
FHZTVUXBIHOFJK-MLPAPPSSSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3Cl)OCO4)/C(=O)NC2=O |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propan-2-yl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651848.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11651852.png)
![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11651870.png)
![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)
![5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11651875.png)

![1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11651881.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11651884.png)

![2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol](/img/structure/B11651904.png)
![(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651910.png)
![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11651918.png)
![(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651919.png)
